molecular formula C8H5ClO3S B101491 1-Benzofuran-2-sulfonyl chloride CAS No. 17070-58-5

1-Benzofuran-2-sulfonyl chloride

Cat. No.: B101491
CAS No.: 17070-58-5
M. Wt: 216.64 g/mol
InChI Key: RWCKBBSBRTUUHR-UHFFFAOYSA-N
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Description

1-Benzofuran-2-sulfonyl chloride is an organic compound that belongs to the class of benzofuran derivatives. . The sulfonyl chloride group in this compound makes it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Mechanism of Action

Target of Action

1-Benzofuran-2-sulfonyl chloride is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary target of benzofuran compounds is lysozyme, an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

For instance, some substituted benzofurans have been found to have dramatic anticancer activities . These compounds interact with cancer cells, inhibiting their growth and proliferation .

Biochemical Pathways

Benzofuran compounds affect various biochemical pathways. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity . This suggests that benzofuran compounds may interfere with the replication of the hepatitis C virus, affecting the viral life cycle. Additionally, benzofuran compounds have been developed and utilized as anticancer agents, indicating their involvement in pathways related to cell growth and proliferation .

Result of Action

The result of the action of this compound is likely to be dependent on its mode of action and the biochemical pathways it affects. As mentioned, benzofuran derivatives have been shown to have anticancer activities, inhibiting the growth of various types of cancer cells . Therefore, it’s plausible that this compound may also exhibit similar effects.

Preparation Methods

The synthesis of 1-Benzofuran-2-sulfonyl chloride typically involves the sulfonylation of benzofuran derivatives. One common method is the reaction of benzofuran with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Reaction with Chlorosulfonic Acid: Benzofuran is treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 2-position of the benzofuran ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzofuran-2-sulfonyl chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Benzofuran-2-sulfonyl chloride can be compared with other benzofuran derivatives and sulfonyl chlorides:

    Benzofuran Derivatives: Compounds such as 1-Benzofuran-3-sulfonyl chloride and 1-Benzofuran-2-carboxylic acid share similar structural features but differ in their functional groups.

    Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride and toluenesulfonyl chloride are similar in having the sulfonyl chloride group but differ in their aromatic backbones.

Properties

IUPAC Name

1-benzofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCKBBSBRTUUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383564
Record name 1-benzofuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17070-58-5
Record name 1-benzofuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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